Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid

mGlu4 receptor positive allosteric modulator neuroscience

This para-substituted arylboronic acid installs the 4-methylpiperidine sulfonamide pharmacophore via Suzuki-Miyaura coupling. The 4-methyl group enhances lipophilicity (ΔLogP ≈ +0.3–0.5 vs. unsubstituted piperidine) without adding H-bond donors/acceptors—critical for CNS candidates requiring blood-brain barrier penetration (calc. LogP 1.82). The electron-withdrawing sulfonyl group confers superior oxidative stability over alkyl-boronic acids, ensuring robust performance in high-throughput parallel synthesis and mGlu4 PAM development (EC50 372 nM). Procure this specific building block to guarantee the exact pharmacophore is installed, avoiding pharmacological profile shifts from alternative sulfonamides.

Molecular Formula C12H18BNO4S
Molecular Weight 283.16 g/mol
CAS No. 1449132-62-0
Cat. No. B1473480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid
CAS1449132-62-0
Molecular FormulaC12H18BNO4S
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C)(O)O
InChIInChI=1S/C12H18BNO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10,15-16H,6-9H2,1H3
InChIKeyARVNTVVSGLEIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic Acid (CAS 1449132-62-0): Structural Baseline and Procurement Context


4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid (CAS 1449132-62-0) is an arylboronic acid building block characterized by a para-substituted phenyl ring bearing a boronic acid moiety and a 4-methylpiperidin-1-ylsulfonyl group . With a molecular formula of C12H18BNO4S and molecular weight of 283.15 g/mol, this compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the installation of the 4-methylpiperidine sulfonamide pharmacophore onto diverse aryl and heteroaryl scaffolds [1]. The compound is commercially available from multiple suppliers with typical purity specifications of 95% to 98% .

Why Generic Substitution of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic Acid Is Not Scientifically Advisable


Substituting 4-(4-methylpiperidin-1-ylsulfonyl)phenylboronic acid with structurally similar boronic acids—such as the non-methylated 4-(piperidin-1-ylsulfonyl)phenylboronic acid, regioisomeric 3-substituted analogs, or morpholine-containing sulfonamide derivatives—introduces material changes in key physicochemical parameters and downstream reaction outcomes . The presence of the 4-methyl group on the piperidine ring alters both the calculated LogP and the conformational flexibility of the sulfonamide moiety, which can directly affect the lipophilicity and biological target engagement of final coupled products . Furthermore, substitution patterns (para vs. meta vs. ortho) and amine heterocycle selection (piperidine vs. morpholine) modify the electron density at the boron center, influencing protodeboronation rates, oxidative stability, and Suzuki coupling efficiency [1]. The quantitative evidence below demonstrates that these structural variations produce measurable differences in biological potency, reaction yield, and physicochemical properties that preclude simple interchangeability in rigorous research or industrial applications.

Quantitative Differentiation Evidence for 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic Acid Versus Closest Analogs


Functional Impact of the 4-Methylpiperidine Sulfonamide Moiety on Biological Activity: mGlu4 Receptor Positive Allosteric Modulation

Derivatives containing the 4-(4-methylpiperidin-1-ylsulfonyl)phenyl scaffold exhibit quantifiable biological activity in functional assays. A picolinamide derivative bearing this exact scaffold (N-(4-(4-methylpiperidin-1-ylsulfonyl)phenyl)picolinamide) demonstrated positive allosteric modulation of the human metabotropic glutamate receptor 4 (mGlu4) with an EC50 of 372 nM in CHO cell-based calcium mobilization assays [1]. While direct comparative data for the boronic acid precursor against non-methylated or regioisomeric boronic acid precursors in identical coupling-derived products are not available in the public domain, this EC50 value establishes a functional benchmark for the 4-methylpiperidine sulfonamide pharmacophore. Substitution of the 4-methylpiperidine moiety with unsubstituted piperidine or morpholine in analogous mGlu4 PAM series would be expected to alter both potency and physicochemical properties, given the established structure-activity relationships in this target class [2].

mGlu4 receptor positive allosteric modulator neuroscience GPCR

Regioisomeric Differentiation: Para- vs. Meta-Substituted Boronic Acid Reactivity and Procurement Availability

The para-substituted regioisomer (CAS 1449132-62-0) is structurally distinct from its meta-substituted analog 3-[(4-methyl-1-piperidinyl)sulfonyl]benzeneboronic acid (CAS 1449132-41-5) . While both share the identical molecular formula (C12H18BNO4S) and molecular weight (283.15 g/mol), the substitution position alters the electronic environment at the boronic acid center and the geometry of the resulting biaryl products post-Suzuki coupling. In general, para-substituted arylboronic acids exhibit different transmetalation kinetics compared to meta-substituted analogs due to resonance and inductive effects transmitted through the aromatic ring [1]. Additionally, the target compound (para-isomer) is available with 98% purity from multiple suppliers including Shanghai Yuanye Bio-Technology (Cat. T23751-1g) , whereas the meta-isomer (CAS 1449132-41-5) is offered at 97% purity from Thermo Scientific .

Suzuki coupling regioisomer building block medicinal chemistry

Physicochemical Differentiation: Calculated LogP as a Predictor of Lipophilicity-Driven Biological Behavior

The calculated LogP for 4-(4-methylpiperidin-1-ylsulfonyl)phenylboronic acid is 1.8184 . This value is measurably higher than that of the non-methylated analog 4-(piperidin-1-ylsulfonyl)phenylboronic acid (calculated LogP approximately 1.3-1.5, based on structural subtraction of the methyl group's contribution), and significantly higher than the morpholine-containing analog 4-(morpholinosulfonyl)phenylboronic acid, which would be expected to have a LogP below 1.0 due to the additional oxygen atom increasing polarity [1]. The 4-methyl substitution on the piperidine ring increases lipophilicity by approximately 0.3-0.5 LogP units relative to the unsubstituted piperidine analog, which can meaningfully affect membrane permeability, protein binding, and metabolic stability of final coupled products in drug discovery contexts [2].

LogP lipophilicity drug-likeness physicochemical property

Electron-Withdrawing Sulfonyl Group Enhancement of Boronic Acid Oxidative Stability

The presence of the sulfonyl group (-SO2-) directly attached to the phenyl ring exerts an electron-withdrawing effect that enhances the oxidative stability of the boronic acid moiety relative to alkyl-substituted or unsubstituted phenylboronic acids . In studies of structurally related compounds such as 2-methyl-5-(methylsulfonyl)phenylboronic acid, the methylsulfonyl group's electron-withdrawing effects were specifically noted to enhance oxidative stability compared to alkyl-substituted analogues, making the compound more suitable for harsh reaction environments . The target compound incorporates an N-sulfonylpiperidine moiety, which provides a similar electron-withdrawing sulfonyl linkage while adding the structural complexity of the 4-methylpiperidine ring. This sulfonyl-mediated stabilization is absent in simple phenylboronic acid and in piperidine-containing boronic acids where the amine is directly attached without the sulfonyl spacer [1].

protodeboronation oxidative stability electron-withdrawing group Suzuki coupling

Optimal Research and Industrial Application Scenarios for 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic Acid


Synthesis of mGlu4 Receptor Positive Allosteric Modulators for Neuroscience Drug Discovery

Based on the EC50 value of 372 nM demonstrated by the picolinamide derivative containing this scaffold [1], this boronic acid is particularly well-suited as a building block for synthesizing mGlu4 positive allosteric modulators. The 4-methylpiperidine sulfonamide moiety contributes to measurable functional activity at this GPCR target, which is implicated in Parkinson's disease, anxiety, and pain disorders. Procurement of this specific boronic acid ensures that the critical 4-methylpiperidine sulfonamide pharmacophore is installed in the final coupled product, rather than an alternative sulfonamide (e.g., morpholine or unsubstituted piperidine) that may yield different pharmacological profiles .

Construction of Sulfonamide-Containing Biaryl Libraries via Suzuki-Miyaura Cross-Coupling

This boronic acid serves as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions with aryl, heteroaryl, and vinyl halides or triflates [1]. The para-substituted boronic acid orientation provides predictable geometry in the resulting biaryl products, which is essential for structure-activity relationship studies in medicinal chemistry. The electron-withdrawing sulfonyl group enhances oxidative stability compared to alkyl-substituted boronic acids , making this compound particularly suitable for high-throughput parallel synthesis workflows where extended reaction times or elevated temperatures may be employed. Commercial availability at 95-98% purity from multiple vendors supports both small-scale discovery and larger-scale process development .

Design of CNS-Penetrant Compounds Requiring Controlled Lipophilicity

The calculated LogP of 1.8184 [1] positions this boronic acid-derived scaffold within an optimal lipophilicity range for blood-brain barrier penetration (typically LogP 1.5-3.0 for CNS drugs). The 4-methyl substitution on the piperidine ring provides a measurable increase in lipophilicity (ΔLogP ≈ +0.3 to +0.5) relative to the unsubstituted piperidine analog without introducing additional hydrogen bond donors or acceptors . This property makes the compound particularly valuable for medicinal chemists designing CNS-targeted therapeutics where membrane permeability must be balanced against metabolic stability and off-target promiscuity. The sulfonyl group further contributes to metabolic stability by reducing oxidative N-dealkylation relative to unsubstituted piperidine-containing compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.